molecular formula C12H14FNO2 B2906183 N-[3-(4-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide CAS No. 2361638-63-1

N-[3-(4-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide

Cat. No.: B2906183
CAS No.: 2361638-63-1
M. Wt: 223.247
InChI Key: JGHIHXWCHGHCGH-UHFFFAOYSA-N
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Description

N-[3-(4-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide is an organic compound that features a fluorophenyl group, a hydroxypropyl chain, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide typically involves the reaction of 4-fluorobenzaldehyde with a suitable hydroxypropylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

    Oxidation: Formation of N-[3-(4-Fluorophenyl)-2-oxopropyl]prop-2-enamide.

    Reduction: Formation of N-[3-(4-Fluorophenyl)-2-hydroxypropyl]prop-2-enamine.

    Substitution: Formation of N-[3-(4-Methoxyphenyl)-2-hydroxypropyl]prop-2-enamide.

Scientific Research Applications

N-[3-(4-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(4-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide involves its interaction with specific molecular targets. The hydroxypropyl chain and the fluorophenyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-Chlorophenyl)-2-hydroxypropyl]prop-2-enamide
  • N-[3-(4-Bromophenyl)-2-hydroxypropyl]prop-2-enamide
  • N-[3-(4-Methoxyphenyl)-2-hydroxypropyl]prop-2-enamide

Uniqueness

N-[3-(4-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-hydroxypropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-2-12(16)14-8-11(15)7-9-3-5-10(13)6-4-9/h2-6,11,15H,1,7-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHIHXWCHGHCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(CC1=CC=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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